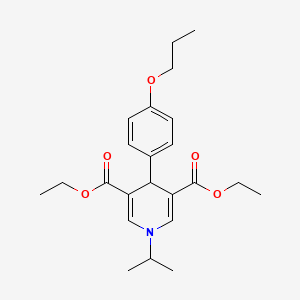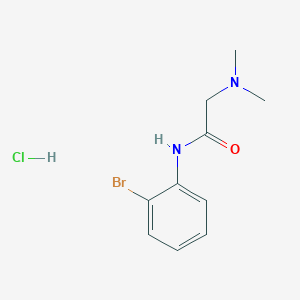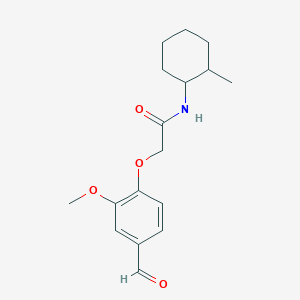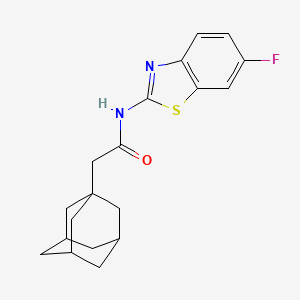
diethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Diethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as AZD0328, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of pyridine derivatives and has a unique structure that allows it to interact with specific targets in the body.
Wirkmechanismus
The mechanism of action of diethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. In addition, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in the regulation of cell cycle progression and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of tumor growth, and the modulation of neuronal activity. The compound has also been shown to have a favorable safety profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility and bioavailability, which may limit its therapeutic efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of diethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the optimization of its pharmacokinetic properties, the identification of new targets and pathways for its therapeutic application, and the evaluation of its safety and efficacy in preclinical and clinical studies. In addition, the development of new formulations and delivery systems for this compound may enhance its therapeutic potential and improve its clinical utility.
Conclusion:
In conclusion, this compound is a promising small molecule with potent anti-inflammatory and anti-tumor activities. The compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action and biochemical and physiological effects have been well characterized. Although there are some limitations to its use, there are several future directions for the development of this compound, which may lead to its eventual clinical application.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-isopropyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
diethyl 1-propan-2-yl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-6-13-29-18-11-9-17(10-12-18)21-19(22(25)27-7-2)14-24(16(4)5)15-20(21)23(26)28-8-3/h9-12,14-16,21H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVXRYFCBRHNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)

![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)

![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4138267.png)
![4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)
![N-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B4138281.png)
![N-(tert-butyl)-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4138285.png)
